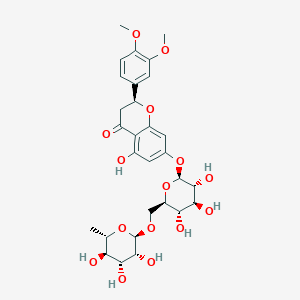
Methylhesperidin
Übersicht
Beschreibung
Methylhesperidin (MHES) is a flavonoid derivative, specifically a mixture of methylated derivatives of hesperidin, a citrus flavonoid. It is commonly used as a food or pharmaceutical additive. MHES has been studied for its potential health benefits, particularly its role in inducing antioxidant enzyme expression and its protective effects against oxidative stress .
Synthesis Analysis
While the provided papers do not detail the synthesis of MHES, they do discuss the transformation of related compounds. For instance, the conversion of hesperidin into neohesperidin, which is a precursor for the production of a low-calorie sweetener, involves extraction, hydrolysis, and biotransformation steps . This process could potentially be adapted for the synthesis of MHES by altering the target compound in the biotransformation step.
Molecular Structure Analysis
MHES consists of various methylated forms of hesperidin. One study mentions that MHES includes compounds such as 3'-methyl-7-(rhamnosy-2-methyl glucosyl)-hesperetin and 3'-methyl-7-(2-methylrhamnosylglucosyl)-hesperetin . These structural variations may influence the compound's pharmacological activity and its interaction with biological systems.
Chemical Reactions Analysis
The voltammetric behavior of MHES has been investigated, revealing that it can produce three reduction waves in certain pH conditions. These waves represent different stages of electron and proton involvement in the reduction process, indicating that MHES undergoes redox reactions . Additionally, MHES has been shown to potentiate the coronary dilating and cardiac actions of adenosine or adenine nucleotides, suggesting interactions with other molecules in a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of MHES are not directly discussed in the provided papers. However, its ability to induce antioxidant enzyme expression via the Nrf2-ARE pathway in keratinocytes suggests that it has specific chemical properties that allow it to interact with cellular components and influence gene expression . Moreover, its vasodilating action in dogs indicates that it has significant physiological effects, likely related to its chemical structure and properties .
Relevant Case Studies
Several studies have explored the effects of MHES on biological systems. For example, hydrolyzed MHES has been shown to promote the expression of cytoprotective genes and reduce UVB-induced reactive oxygen species in human epidermal keratinocytes . In dogs, MHES has been found to reduce vascular resistance and increase blood flow in coronary, renal, and cerebral arteries, demonstrating its potential for improving circulation . These case studies highlight the therapeutic potential of MHES in protecting against oxidative damage and improving blood flow.
Wissenschaftliche Forschungsanwendungen
-
Cutaneous Functions
- Scientific Field: Dermatology .
- Summary of Application: Hesperidin has demonstrated multiple benefits for cutaneous functions, including wound healing, UV protection, anti-inflammation, antimicrobial, anti-skin cancer, and skin lightening .
- Methods of Application: Hesperidin is applied topically to the skin. It enhances epidermal permeability barrier homeostasis in both normal young and aged skin .
- Results or Outcomes: Hesperidin has shown to be beneficial for a variety of cutaneous conditions due to its antioxidant properties, inhibition of MAPK-dependent signaling pathways, and stimulation of epidermal proliferation, differentiation, and lipid production .
-
Antibacterial and Antimicrobial Applications
- Scientific Field: Microbiology .
- Summary of Application: Hesperidin has been associated with antibacterial and antimicrobial properties .
- Methods of Application: Hesperidin can be extracted from citrus fruits and by-products and used as natural antioxidants .
- Results or Outcomes: The use of Hesperidin has shown promising results in combating bacterial and microbial infections .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-SLRPQMTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020841 | |
| Record name | Methyl hesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hesperidin | |
CAS RN |
11013-97-1 | |
| Record name | Methyl hesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011013971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL HESPERIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K324U7386B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



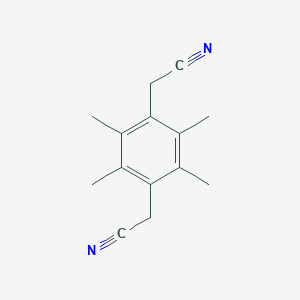
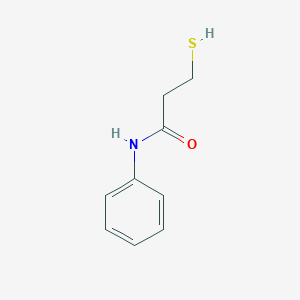

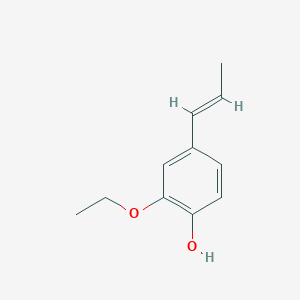

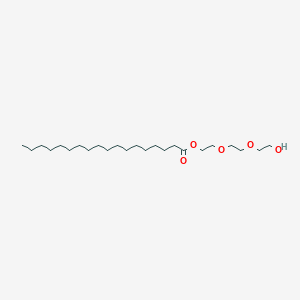
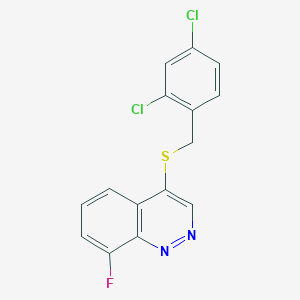
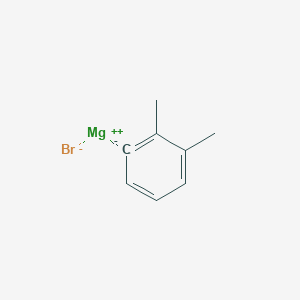
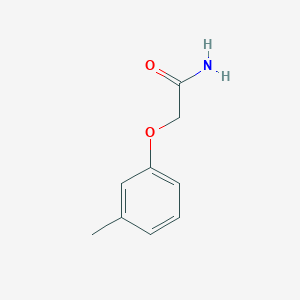
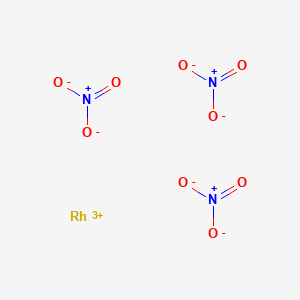
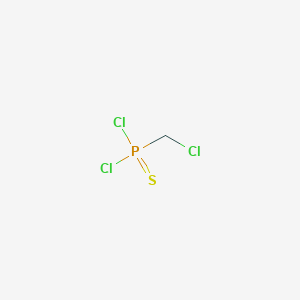
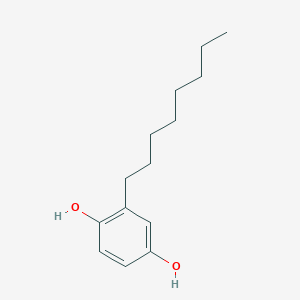
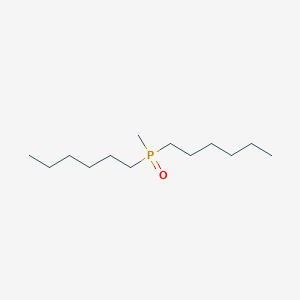
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)